

Sulfo-Cy3 Azide: A Technical Guide for Researchers

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Compound of Interest		
Compound Name:	Sulfo-Cy3 azide	
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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on **Sulfo-Cy3 azide**, a water-soluble fluorescent probe widely utilized in biological research. This document details its photophysical properties, provides experimental protocols for its application in bioconjugation, and illustrates relevant experimental workflows.

Core Properties of Sulfo-Cy3 Azide

Sulfo-Cy3 azide is a bright, water-soluble, and pH-insensitive orange-fluorescent dye. Its azide functional group allows for its covalent attachment to alkyne-modified biomolecules via coppercatalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), commonly known as "click chemistry." The presence of sulfonate groups enhances its water solubility, making it ideal for labeling biomolecules in aqueous environments without the need for organic co-solvents.[1]

Quantitative Data Summary

The photophysical and chemical properties of **Sulfo-Cy3 azide** are summarized in the table below. Data has been compiled from various suppliers and literature sources.



Property	Value	References
Extinction Coefficient	~150,000 - 162,000 cm ⁻¹ M ⁻¹	[2][3]
Excitation Maximum (λex)	~548 - 555 nm	[2][3]
Emission Maximum (λem)	~563 - 572 nm	[2][3]
Quantum Yield	~0.1	[2][3]
Solubility	Water, DMSO, DMF	[1]
Reactive Group	Azide (-N₃)	[1]
Reaction	Click Chemistry (CuAAC, SPAAC)	[4]

Experimental Protocols

Sulfo-Cy3 azide is primarily used for the fluorescent labeling of alkyne-modified biomolecules such as proteins, nucleic acids, and small molecules. Below are detailed protocols for protein labeling using Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Protocol: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Labeling of Alkyne-Modified Proteins

This protocol describes the labeling of a protein containing an alkyne modification with **Sulfo-Cy3 azide**.

Materials:

- Alkyne-modified protein in an amine-free buffer (e.g., PBS)
- Sulfo-Cy3 azide
- Copper(II) sulfate (CuSO₄)
- Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand
- Sodium ascorbate



- DMSO (if Sulfo-Cy3 azide is in solid form)
- Deionized water
- Purification column (e.g., size-exclusion chromatography)

Procedure:

- Preparation of Stock Solutions:
 - Sulfo-Cy3 Azide: Prepare a 10 mM stock solution in deionized water or DMSO.
 - Copper(II) Sulfate: Prepare a 20 mM stock solution in deionized water.
 - THPTA Ligand: Prepare a 100 mM stock solution in deionized water.
 - Sodium Ascorbate: Prepare a fresh 300 mM stock solution in deionized water immediately before use.
- Reaction Setup:
 - In a microcentrifuge tube, combine the following reagents in the specified order:
 - 50 μL of alkyne-modified protein solution (1-5 mg/mL).
 - 100 μL of PBS buffer.
 - Appropriate volume of 10 mM Sulfo-Cy3 azide stock solution to achieve a final concentration of 20-100 μM.
 - 10 μL of 100 mM THPTA solution.
 - 10 μL of 20 mM CuSO₄ solution. Vortex briefly.
 - \circ To initiate the reaction, add 10 μL of 300 mM sodium ascorbate solution. Vortex the mixture gently.[5]
- Incubation:

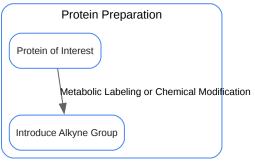


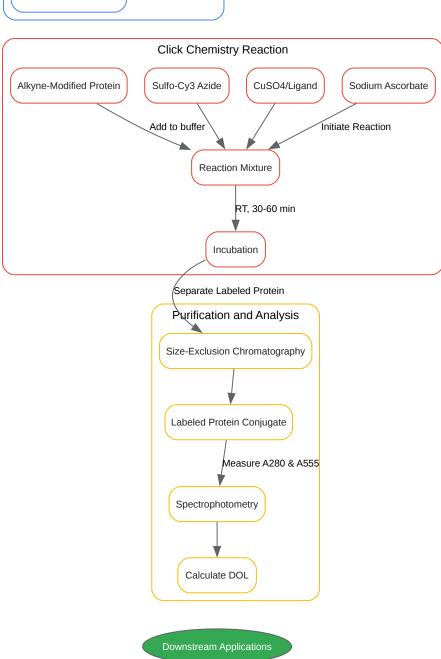
- Incubate the reaction mixture for 30-60 minutes at room temperature, protected from light.
- Purification of the Labeled Protein:
 - Remove the unreacted Sulfo-Cy3 azide and other small molecules using size-exclusion chromatography (e.g., a G-25 desalting column).[6]
 - Equilibrate the column with PBS buffer.
 - Load the reaction mixture onto the column and elute with PBS buffer.
 - Collect the fractions containing the labeled protein (typically the first colored band to elute).[6]
- Determination of Degree of Labeling (DOL):
 - Measure the absorbance of the purified protein-dye conjugate at 280 nm (for protein) and
 ~555 nm (for Sulfo-Cy3).
 - Calculate the protein concentration using the following formula, correcting for the absorbance of the dye at 280 nm:
 - Protein Concentration (M) = [A₂₈₀ (A₅₅₅ x CF)] / ε protein
 - Where CF is the correction factor (A_{280} of the free dye / A_{555} of the free dye) and ε _protein is the molar extinction coefficient of the protein.[7][8]
 - Calculate the dye concentration:
 - Dye Concentration (M) = A₅₅₅ / ε_dye
 - Where ε dye is the extinction coefficient of **Sulfo-Cy3 azide** (~150,000 cm⁻¹M⁻¹).
 - The Degree of Labeling (DOL) is the molar ratio of the dye to the protein:
 - DOL = Dye Concentration / Protein Concentration[7][8]

Visualizations of Experimental Workflows



The following diagrams, generated using Graphviz, illustrate key experimental workflows involving **Sulfo-Cy3 azide**.







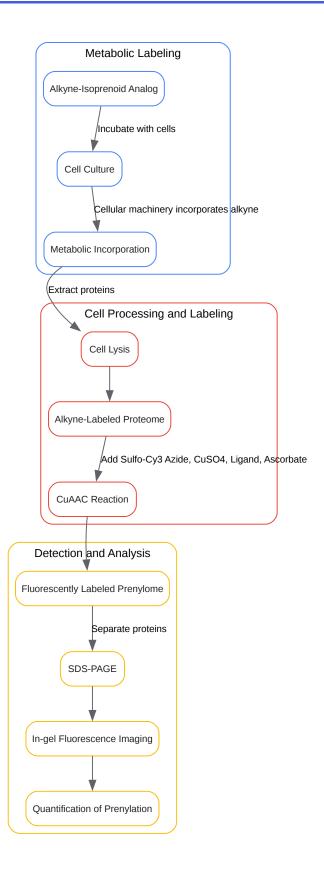




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Caption: General workflow for labeling an alkyne-modified protein with **Sulfo-Cy3 azide** via CuAAC.





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